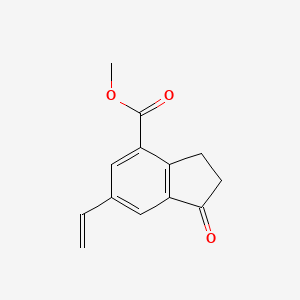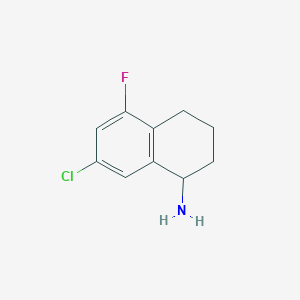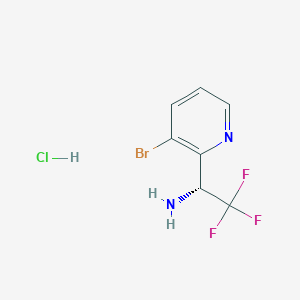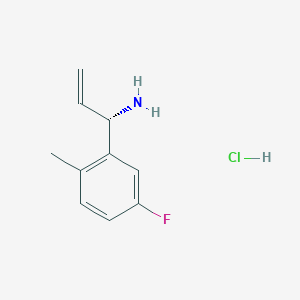
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of a fluorine atom and a methyl group on the phenyl ring, along with the amine group, gives this compound unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon.
Crystallization: Purifying the compound through crystallization techniques.
化学反応の分析
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
科学的研究の応用
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine acetate
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine sulfate
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt. These features influence its chemical reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
(1S)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m0./s1 |
InChIキー |
OXSPYZOGUJPZMX-PPHPATTJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)F)[C@H](C=C)N.Cl |
正規SMILES |
CC1=C(C=C(C=C1)F)C(C=C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
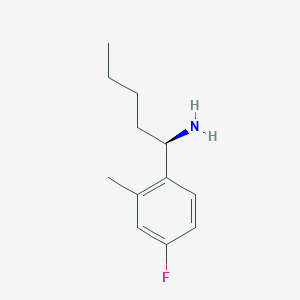
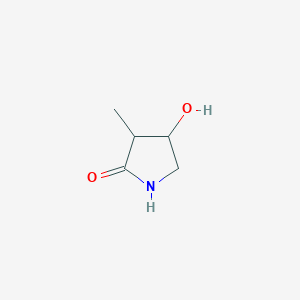
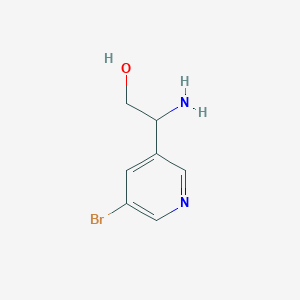
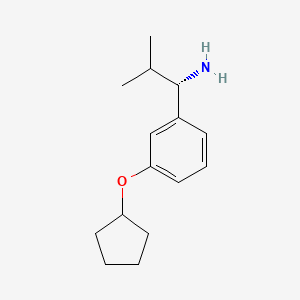
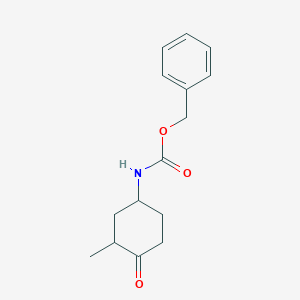
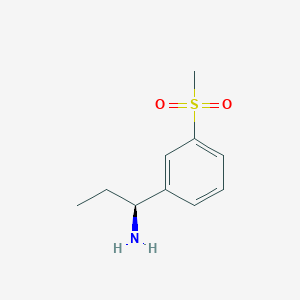
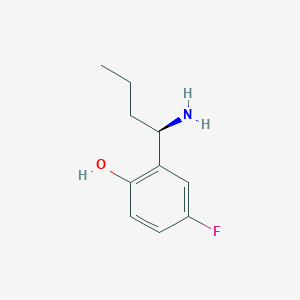
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
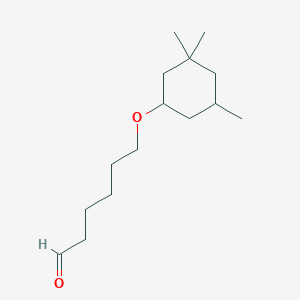
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
